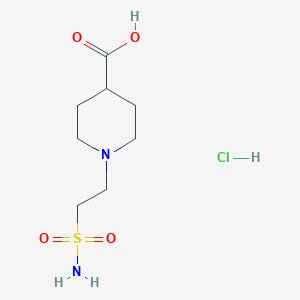

1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride

Description

Piperidine-4-carboxylic acid hydrochloride derivatives are a class of organic compounds characterized by a piperidine ring substituted with a carboxylic acid group at the 4th position and a hydrochloride counterion. These compounds are pivotal in medicinal chemistry due to their structural versatility, enabling modifications that enhance binding affinity, pharmacokinetics, and target specificity. The substituent on the piperidine nitrogen significantly influences biological activity, solubility, and stability. For instance, aryl, heteroaryl, and alkyl groups are commonly introduced to optimize interactions with enzymes or receptors, making these derivatives valuable in drug discovery and development .

Properties

IUPAC Name |

1-(2-sulfamoylethyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S.ClH/c9-15(13,14)6-5-10-3-1-7(2-4-10)8(11)12;/h7H,1-6H2,(H,11,12)(H2,9,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTKHZZGAQRFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategy Overview

The compound contains a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-sulfamoylethyl moiety, presented as its hydrochloride salt. The preparation generally involves two key synthetic stages:

- Synthesis of piperidine-4-carboxylic acid derivatives , particularly 4-piperidinecarboxylic acid or its protected forms.

- Introduction of the sulfamoylethyl group at the nitrogen atom of the piperidine ring.

- Conversion to hydrochloride salt for stabilization and isolation.

Preparation of Piperidine-4-carboxylic Acid Core

A critical intermediate for the target compound is 4-piperidinecarboxylic acid (nipecotic acid). A highly efficient industrial method involves catalytic hydrogenation of 4-pyridinecarboxylic acid (4-picolinic acid) under mild conditions:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| Hydrogenation | 4-pyridinecarboxylic acid, water, palladium on carbon catalyst (Pd/C, 5%) | Hydrogenation at 90–100 °C, 4–5 MPa H2 pressure for 3–4 hours | >95% |

| Work-up | Filtration to remove Pd/C, vacuum distillation to remove ~50% water, cooling, addition of methanol to precipitate product, centrifugation | Isolation of 4-piperidinecarboxylic acid |

This method improves on traditional Raney nickel catalysis by operating at lower pressure and temperature, avoiding strong bases like KOH, simplifying post-reaction neutralization, and reducing energy consumption.

The hydrogenation reaction scheme is summarized as:

$$

\text{4-pyridinecarboxylic acid} \xrightarrow[\text{Pd/C}]{\text{H}_2, 90-100^\circ C, 4-5\,MPa} \text{4-piperidinecarboxylic acid}

$$

Salt Formation and Purification

The final step involves converting the free base of 1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or isopropanol. This enhances the compound’s stability, crystallinity, and ease of handling.

Summary of Key Preparation Steps

Research Findings and Advantages of Methods

- The use of palladium on carbon catalyst for hydrogenation is preferred over Raney nickel due to lower pressure and temperature requirements, higher safety, and reduced side reactions.

- Avoiding strong bases in the hydrogenation step simplifies downstream processing, reducing energy consumption and waste treatment costs.

- Protection strategies enable selective functionalization of the piperidine nitrogen without affecting the carboxylic acid group.

- The salt form (hydrochloride) enhances compound stability and facilitates crystallization and purification.

Chemical Reactions Analysis

1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2-sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity or inhibit protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below is a detailed comparison of 1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride (hypothetical structure inferred from naming conventions) and structurally related piperidine-4-carboxylic acid derivatives.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride | C₁₁H₁₅ClN₂O₂ | 242.70 | Pyridin-4-yl | 17344825 |

| 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate | C₁₁H₁₈ClNO₃S | 279.78 | Thien-2-ylmethyl | 944450-84-4 |

| 1-(4-Bromo-benzyl)piperidine-4-carboxylic acid hydrochloride | C₁₃H₁₇BrClNO₂ | 354.64 | 4-Bromo-benzyl | 733797-83-6 |

| Remifentanil hydrochloride (reference drug) | C₂₀H₂₈ClN₂O₅ | 412.91 | Methoxycarbonyl-ethyl, phenylpropionyl-amino | 132539-07-2 |

| 1-(3,4-Dichlorobenzyl)-4-piperidinecarboxylic acid hydrochloride | C₁₃H₁₄Cl₃NO₂ | 326.62 | 3,4-Dichlorobenzyl | N/A |

| 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride | C₁₁H₁₄Cl₂N₂O₂ | 277.15 | 5-Chloropyridin-2-yl | 1209326-97-5 |

Notes:

- Electron-withdrawing groups (e.g., halogens in ) increase polarity and may enhance receptor binding but reduce membrane permeability.

- Aromatic substituents (e.g., pyridinyl in , thienyl in ) improve stacking interactions with enzymes or nucleic acids.

- Hydrophilic groups (e.g., sulfamoyl in the target compound) enhance solubility but may require prodrug strategies for bioavailability.

Biological Activity

1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by the presence of a sulfamoyl group. Its molecular formula is , and it has a molecular weight of approximately 232.26 g/mol. The structural formula can be represented as follows:

This compound exhibits its biological effects primarily through interaction with various enzymes and receptors. Similar compounds have been shown to inhibit or activate specific enzymes by binding to their active sites, leading to alterations in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit enzymes involved in critical biochemical processes. For instance, they may act as inhibitors of carbonic anhydrases (CAs), which play essential roles in maintaining acid-base balance and facilitating gas exchange in tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may be absorbed effectively when administered orally. Studies on related piperidine derivatives indicate that they undergo hepatic metabolism, resulting in various metabolites that may contribute to their overall biological activity .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

Several studies have investigated the effects of this compound in vitro and in vivo:

- Antibacterial Efficacy : A study demonstrated that this compound significantly inhibited the growth of multi-drug resistant bacterial strains when used in combination with carbapenems .

- Cancer Research : Research involving tumor-associated carbonic anhydrases indicated that this compound selectively inhibited hCA IX and XII isoforms, suggesting potential applications in cancer therapy where these enzymes are overexpressed .

- Inflammation Modulation : In cellular assays, this compound was shown to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory markers, indicating its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(2-sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer:

- Step 1 : Start with piperidine-4-carboxylic acid hydrochloride (FW: 165.6 g/mol) as the precursor . React it with 2-chloroethanesulfonamide in a polar aprotic solvent (e.g., DCM or DMF) under reflux (60–80°C) for 12–24 hours.

- Step 2 : Use a coupling agent like EDCI/HOBt to facilitate amide bond formation, monitoring progress via TLC (silica gel, eluent: 9:1 DCM/MeOH) .

- Yield Optimization : Introduce triethylamine as a base to neutralize HCl byproducts, increasing yields from ~45% to 60–70% based on analogous piperidine syntheses .

- Purification : Employ recrystallization in ethanol or column chromatography (C18 reverse-phase) to isolate the hydrochloride salt. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Analysis : Use ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify sulfamoyl (-SO₂NH₂) and piperidine ring protons. Key signals include:

- Piperidine C-4 carboxylic acid: δ ~170–175 ppm (¹³C) .

- Sulfamoyl protons: δ ~6.8–7.2 ppm (¹H, broad) .

- Mass Spectrometry : Confirm molecular weight (MW: ~280–300 g/mol) via ESI-MS (positive ion mode) or MALDI-TOF .

- Elemental Analysis : Validate Cl⁻ content (theoretical ~12%) via ion chromatography .

Advanced Research Questions

Q. How does the sulfamoyl group influence the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- Hypothesis Testing : Compare inhibitory activity against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) with/without the sulfamoyl group. Use fluorescence-based assays (e.g., 4-methylumbelliferyl acetate hydrolysis) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with methylsulfonyl or phosphonyl substitutions. Assess IC₅₀ values to determine sulfamoyl’s role in binding affinity .

- Computational Docking : Perform molecular docking (AutoDock Vina) to model interactions between the sulfamoyl group and enzyme active sites (e.g., Zn²⁺ coordination in CA) .

Q. What experimental strategies resolve contradictions in solubility data across different pH conditions?

Methodological Answer:

- pH-Dependent Solubility Profiling :

- Prepare buffered solutions (pH 1–10) using HCl/NaOH or phosphate buffers.

- Measure solubility via UV-Vis spectroscopy (λ = 260 nm) or nephelometry .

- Key Finding : Solubility peaks at pH 4–5 (carboxylic acid protonation) but decreases at pH >7 due to hydrochloride salt dissociation .

- Counterion Screening : Replace HCl with citrate or acetate salts to enhance solubility in neutral buffers .

Q. How can researchers design in vitro assays to evaluate receptor-binding specificity?

Methodological Answer:

- Target Selection : Prioritize GPCRs (e.g., σ-1 receptor) or ion channels (e.g., NMDA) based on structural similarity to piperidine derivatives .

- Competitive Binding Assays :

- Use radiolabeled ligands (e.g., [³H]-DTG for σ-1 receptors).

- Incubate with 0.1–100 µM test compound; quantify displacement via scintillation counting .

- Data Normalization : Express results as % inhibition relative to controls (e.g., haloperidol for σ-1) and calculate Kᵢ values using Cheng-Prusoff equation .

Theoretical and Methodological Frameworks

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer:

- Metabolite Prediction : Use software (e.g., Schrödinger’s Metabolism Module) to identify vulnerable sites (e.g., sulfamoyl hydrolysis).

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict oxidative degradation pathways (e.g., CYP450-mediated N-dealkylation) .

- In Silico ADMET : Predict logP (target <2), plasma protein binding (<90%), and hepatic extraction ratio using QikProp .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

Methodological Answer:

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .

- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Multiplicity Adjustment : Use Tukey’s HSD for pairwise comparisons across concentrations .

Safety and Handling in Academic Settings

Q. What precautions are critical when handling intermediates like 2-chloroethanesulfonamide during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a fume hood (≥0.5 m/s airflow) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solids in hazardous waste containers .

- Stability Monitoring : Store intermediates at 4°C in amber vials to prevent hydrolysis; confirm stability via periodic NMR .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in NMR spectra?

Methodological Answer:

- Standardization : Use an internal standard (e.g., TMS) and consistent solvent (DMSO-d₆ or D₂O) .

- Batch Analysis : Compare ¹H NMR of 3–5 independent batches; accept ≤5% variation in integration .

- Impurity Profiling : Identify minor peaks via LC-MS/MS; set acceptance criteria (<0.5% for single impurities) .

Environmental and Stability Considerations

Q. How do temperature and humidity affect the compound’s stability in long-term storage?

Methodological Answer:

- Accelerated Stability Testing : Store at 25°C/60% RH, 40°C/75% RH for 1–6 months. Monitor degradation via HPLC .

- Lyophilization : For hygroscopic batches, lyophilize and store under argon at -20°C to extend shelf life >2 years .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.